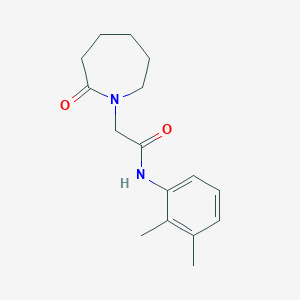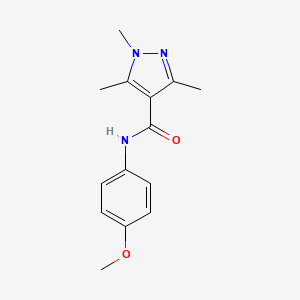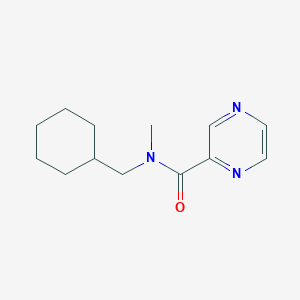
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a pyrazole derivative that has been synthesized by various methods and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, studies have suggested that 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its inhibitory activity against enzymes and receptors by binding to their active sites and disrupting their function. For example, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit COX-2 activity by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. Similarly, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit HDAC activity by binding to its active site and preventing the deacetylation of histones, which are involved in gene expression.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Similarly, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are involved in cancer progression. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to protect neurons from oxidative stress and neurotoxicity, which are involved in neurodegenerative diseases.
实验室实验的优点和局限性
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages and limitations for lab experiments. One of the significant advantages of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potent inhibitory activity against various enzymes and receptors, which makes it a potential lead compound for the development of new drugs. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit low toxicity, which makes it suitable for in vitro and in vivo studies. However, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations, including its low solubility in water and its instability in the presence of light and air. Therefore, special precautions should be taken when handling 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments.
未来方向
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions in scientific research. One of the significant future directions is the development of new drugs based on 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide's inhibitory activity against various enzymes and receptors. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be used as a tool compound to study the function of these enzymes and receptors. Furthermore, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be modified to improve its solubility and stability in water, which can enhance its potential applications in lab experiments. Additionally, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be used in combination with other compounds to enhance its inhibitory activity and reduce its limitations.
合成方法
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized by various methods, including the reaction of 2-fluoroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a white solid that can be purified by recrystallization.
科学研究应用
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is in the development of new drugs. 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and cannabinoid receptors. These enzymes and receptors play a crucial role in the development and progression of various diseases such as cancer, Alzheimer's disease, and inflammation. Therefore, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has the potential to be used as a lead compound in the development of new drugs to treat these diseases.
属性
IUPAC Name |
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9-14(10(2)18(3)17-9)16-13(19)8-11-6-4-5-7-12(11)15/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAXHALFIYDWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)





